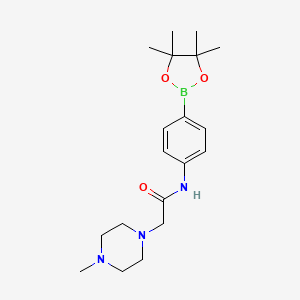

2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BN3O3/c1-18(2)19(3,4)26-20(25-18)15-6-8-16(9-7-15)21-17(24)14-23-12-10-22(5)11-13-23/h6-9H,10-14H2,1-5H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRGPVKREFQHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This step typically involves the reaction of 4-bromoaniline with pinacolborane in the presence of a palladium catalyst to form the boronic acid pinacol ester. The reaction conditions often include dichloromethane as the solvent and triethylamine as a base.

Step 2: Acetylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The aniline derivative from Step 1 is then acetylated using acetic anhydride to form N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide . This reaction is typically carried out in dichloromethane at room temperature.

Step 3: Coupling with 4-Methylpiperazine

The final step involves the coupling of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide with 4-methylpiperazine. This reaction may involve a nucleophilic substitution or a Buchwald-Hartwig amination, depending on the specific conditions and catalysts used.

Reaction Conditions and Yields

The following table summarizes potential reaction conditions and yields for each step in the synthesis of This compound :

| Step | Reaction Conditions | Yield |

|---|---|---|

| 1 | Pd-catalyzed borylation in DCM, TEA, RT | 80-90% |

| 2 | Acetylation with Ac2O in DCM, RT | 85-90% |

| 3 | Coupling with 4-methylpiperazine, Pd-catalyst, base (e.g., Na2CO3 or K2CO3), solvent (e.g., THF or DMSO) | 70-85% |

Detailed Research Findings

Research on similar compounds suggests that the choice of catalyst, base, and solvent can significantly affect the yield and purity of the final product. For instance, palladium catalysts like Pd(dppf)Cl2 are commonly used for cross-coupling reactions involving boronic acids. The use of a strong base such as sodium carbonate or potassium carbonate can enhance the reactivity of the boronic acid, while solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) facilitate the reaction by improving the solubility of reactants.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a piperazine N-oxide, while reduction could produce a secondary amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Specifically, it may serve as a scaffold for developing inhibitors targeting various receptors involved in cancer and neurological disorders.

Cancer Research

Studies have indicated that compounds with similar structures can inhibit pathways associated with tumor growth. For example, the inhibition of the HGF:c-Met signaling pathway has been linked to reduced glioma cell proliferation . The incorporation of the dioxaborolane moiety may enhance the compound's bioavailability and efficacy in targeting cancer cells.

Neuropharmacology

Given the piperazine structure, this compound is also relevant in neuropharmacological studies. Piperazine derivatives are known to exhibit activity at serotonin and dopamine receptors, which are critical in treating psychiatric disorders . The specific modifications in this compound could lead to novel antidepressant or anxiolytic agents.

Chemical Biology

The dioxaborolane group is recognized for its role in bioconjugation reactions and as a boron-based probe in biological systems. This feature may allow the compound to be utilized in chemical biology applications such as targeted delivery systems or as a part of biosensors.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, making it useful in enzyme inhibition studies.

Comparación Con Compuestos Similares

The compound is compared below with structurally related analogs, focusing on substituent effects, pharmacological relevance, and synthetic utility.

Structural Analogs with Piperazine-Acetamide Moieties

Key Observations :

- The boronate ester in the target compound distinguishes it from BZ-IV and other analogs, enabling cross-coupling reactivity absent in non-boronate derivatives .

- The 4-aminophenyl analog (262.35 g/mol) has reduced steric bulk, suggesting higher solubility than the target compound (~401.3 g/mol) .

Analogs with Boronate Esters

Key Observations :

- The chloro-substituted boronate (335.6 g/mol) may exhibit greater electrophilicity in cross-coupling than the target compound due to the electron-withdrawing Cl .

- Diethylamine in the N,N-diethyl analog increases lipophilicity (logP ~3.5*), whereas the target’s 4-methylpiperazine balances hydrophilicity and membrane permeability .

Pharmacologically Active Analogs

Key Observations :

- The methoxyphenyl-benzothiazole analog () likely targets CNS receptors due to piperazine’s affinity for dopamine D3 receptors, a feature shared with the target compound but modulated by the boronate’s steric effects .

Actividad Biológica

The compound 2-(4-methylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a piperazine ring and a boron-containing moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The boronic acid group in the structure allows for reversible covalent bonding with hydroxyl groups on serine or threonine residues in enzyme active sites. This leads to inhibition of enzyme activity, particularly in proteases and kinases. The inhibition alters key cellular signaling pathways and can affect gene expression and cellular metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor by forming reversible covalent bonds with target enzymes.

- Cell Signaling Modulation : It influences cell signaling pathways by inhibiting critical enzymes involved in these processes.

- Gene Expression Alteration : By modulating transcription factors and other regulatory proteins, the compound can impact gene expression profiles.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting its effects across different biological assays.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

-

Cancer Treatment :

- A study demonstrated that this compound exhibited potent antiproliferative effects against various cancer cell lines. The compound was shown to inhibit key signaling pathways involved in cell proliferation and survival.

-

Infectious Diseases :

- Research indicated that this compound possesses antimicrobial properties effective against certain pathogens. It was tested against strains of bacteria resistant to conventional antibiotics and showed promising results.

-

Neuroprotective Effects :

- Preliminary studies suggested that the compound might have neuroprotective properties by modulating pathways associated with neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.